Gmtp-GDP

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

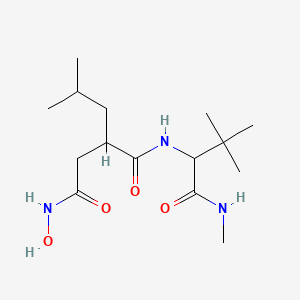

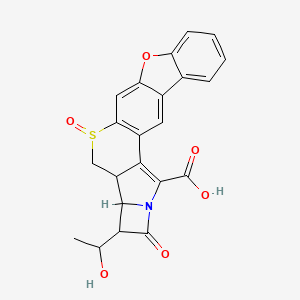

Guanosine 5’-triphosphate-guanosine 5’-diphosphate (GMTP-GDP) is a nucleoside diphosphate that plays a crucial role in various biological processes. It is an ester of pyrophosphoric acid with the nucleoside guanosine. This compound consists of a pyrophosphate group, a pentose sugar ribose, and the nucleobase guanine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GMTP-GDP involves the phosphorylation of guanosine monophosphate (GMP) to guanosine diphosphate (GDP) and subsequently to guanosine triphosphate (GTP). This process can be achieved through enzymatic reactions using kinases. The reaction conditions typically involve the presence of adenosine triphosphate (ATP) as a phosphate donor and magnesium ions as cofactors .

Industrial Production Methods: Industrial production of this compound can be carried out using recombinant Escherichia coli strains engineered to overexpress the enzymes involved in the biosynthesis pathway. The production process involves fed-batch fermentation, where the recombinant E. coli is cultured in a bioreactor with controlled pH and temperature conditions. The overexpression of guanosine-inosine kinase (Gsk) has been shown to significantly enhance the production of this compound .

Chemical Reactions Analysis

Types of Reactions: GMTP-GDP undergoes various chemical reactions, including hydrolysis, phosphorylation, and dephosphorylation.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include water for hydrolysis, adenosine triphosphate (ATP) for phosphorylation, and magnesium ions as cofactors. The reaction conditions typically involve physiological pH and temperature .

Major Products Formed: The major products formed from the reactions involving this compound include guanosine diphosphate (GDP) and inorganic phosphate (Pi) from hydrolysis, and guanosine triphosphate (GTP) from phosphorylation .

Scientific Research Applications

GMTP-GDP has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a substrate for studying enzymatic reactions involving GTPases. In biology, this compound is involved in intracellular signaling processes, functioning as a critical regulator in the activity of GTPases. In medicine, it is used in the development of nucleic acid therapeutics and vaccines. In industry, this compound is used in the production of recombinant proteins and other biotechnological products .

Mechanism of Action

The mechanism of action of GMTP-GDP involves its role as a molecular switch in intracellular signaling pathways. GTPases, which bind to this compound, cycle between an active GTP-bound state and an inactive GDP-bound state. The hydrolysis of this compound to GDP by GTPase enzymes triggers conformational changes within the protein, leading to the activation or deactivation of downstream signaling cascades. This process is essential for various cellular functions, including gene expression, cytoskeletal rearrangements, and regulation of enzymatic activities .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to GMTP-GDP include guanosine monophosphate (GMP), guanosine triphosphate (GTP), and guanosine diphosphate-fucose (GDP-fucose). These compounds share structural similarities and are involved in similar biological processes .

Uniqueness: The uniqueness of this compound lies in its role as a key regulator in intracellular signaling pathways. Unlike other guanosine nucleotides, this compound specifically functions as a molecular switch, cycling between active and inactive states to control various cellular processes. This unique mechanism of action makes this compound an essential component in the regulation of cellular functions .

Properties

Molecular Formula |

C65H116N6O21 |

|---|---|

Molecular Weight |

1317.6 g/mol |

IUPAC Name |

[3-[2-[[4-[2-[2-[3-acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoyl]amino]propanoyloxy]-2-hexadecanoyloxypropyl] hexadecanoate |

InChI |

InChI=1S/C65H116N6O21/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-52(77)86-40-47(89-53(78)35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)41-87-63(84)43(4)67-51(76)37-36-48(60(66)81)71-61(82)42(3)68-62(83)44(5)88-59-55(70-46(7)75)64(85)90-50(39-73)58(59)92-65-54(69-45(6)74)57(80)56(79)49(38-72)91-65/h42-44,47-50,54-59,64-65,72-73,79-80,85H,8-41H2,1-7H3,(H2,66,81)(H,67,76)(H,68,83)(H,69,74)(H,70,75)(H,71,82) |

InChI Key |

VOAFSYAFYNFAEP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C)OC(=O)CCCCCCCCCCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate;bromide](/img/structure/B10784929.png)

![2-[(2-aminoacetyl)amino]-N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B10784936.png)

![Trisodium;2-[2-[carboxylatomethyl-[[3-hydroxy-2-methyl-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[3-hydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methylpyridin-4-yl]methyl]amino]acetate;manganese(2+)](/img/structure/B10784949.png)

![2-[[1-(4-Chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine](/img/structure/B10784973.png)

![2-chloro-N-(2-chloroethyl)-N-[phenoxy-[2-(2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-4-ylidene)hydrazinyl]phosphoryl]ethanamine](/img/structure/B10784998.png)

![2-[5-[(4Z,20Z)-35-butyl-19-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine](/img/structure/B10785008.png)